![molecular formula C28H28N2O B15211697 N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide CAS No. 88067-70-3](/img/structure/B15211697.png)
N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a carboxamide group, and various alkyl and phenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, where an amine reacts with a carboxylic acid or its derivatives (e.g., acid chlorides or esters) in the presence of coupling agents like EDCI or DCC.
Alkylation and Aryl Substitution: The sec-butyl and ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases. The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with aryl boronic acids in the presence of palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and quinoline rings, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
科学研究应用
N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer properties.
相似化合物的比较
Similar Compounds
N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide: shares structural similarities with other quinoline derivatives, such as:
Uniqueness
The unique combination of substituents in N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide imparts distinct physicochemical properties, such as enhanced lipophilicity and specific binding affinities, making it a valuable compound for targeted applications in various fields.
属性
CAS 编号 |
88067-70-3 |
|---|---|
分子式 |
C28H28N2O |
分子量 |
408.5 g/mol |
IUPAC 名称 |
N-(2-butan-2-yl-6-ethylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C28H28N2O/c1-4-19(3)22-16-11-14-20(5-2)27(22)30-28(31)24-18-26(21-12-7-6-8-13-21)29-25-17-10-9-15-23(24)25/h6-19H,4-5H2,1-3H3,(H,30,31) |
InChI 键 |
VTXPGFWNHDLGSV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)C(C)CC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


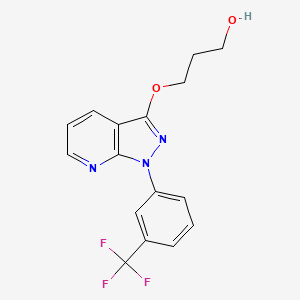

![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)
![1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B15211629.png)
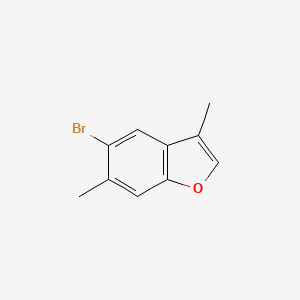
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B15211643.png)
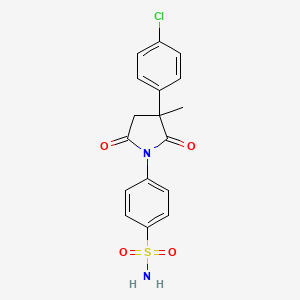

![4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15211660.png)
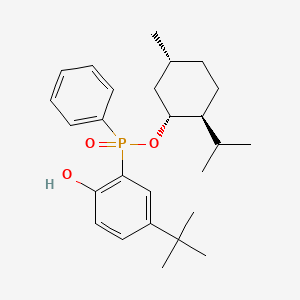
![1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15211674.png)
![(3AS,4S,5S,6aR)-4-(2-(2-heptyl-1,3-dioxolan-2-yl)ethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15211676.png)
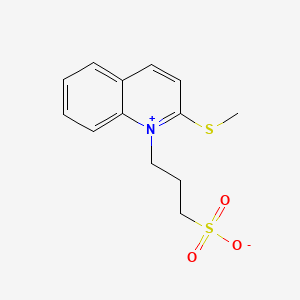
![2H-Imidazo[4,5-E]benzoxazole](/img/structure/B15211715.png)
